4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide
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Overview
Description
4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a benzamide core, a sulfonamide group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzylamine with pyridine-3-sulfonyl chloride to form N-(4-chlorobenzyl)pyridine-3-sulfonamide. This intermediate is then reacted with acetic anhydride to introduce the acetamido group, followed by coupling with 4-aminobenzamide to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or acetamido groups, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine: Research has focused on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide include other sulfonamide derivatives and benzamide-based molecules. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. For example, compounds like N-(4-chlorobenzyl)sulfonamide and 4-acetamidobenzamide exhibit similar properties but may have different therapeutic potentials and applications.
Properties
IUPAC Name |
4-[[2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S/c22-17-7-3-15(4-8-17)13-26(31(29,30)19-2-1-11-24-12-19)14-20(27)25-18-9-5-16(6-10-18)21(23)28/h1-12H,13-14H2,(H2,23,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTDBMBRNFCJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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